molecular formula C7H6ClFO B1366172 2-Chloro-4-fluorobenzyl alcohol CAS No. 208186-84-9

2-Chloro-4-fluorobenzyl alcohol

Cat. No.: B1366172
CAS No.: 208186-84-9
M. Wt: 160.57 g/mol
InChI Key: ZUHMDLLAHZUDRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorobenzyl alcohol can be synthesized through various methods. One common method involves the chlorination of 4-fluorotoluene followed by hydrolysis . The process typically involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydrolysis steps, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-fluorobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The chlorine and fluorine atoms can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

    2-Chloro-4-fluorotoluene: Similar structure but lacks the hydroxyl group.

    4-Chloro-2-fluorobenzyl alcohol: Similar structure with different positions of chlorine and fluorine atoms.

    2-Chloro-4-fluorobenzaldehyde: Oxidized form of 2-chloro-4-fluorobenzyl alcohol.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a hydroxyl group at the benzyl position. This combination of functional groups makes it a versatile intermediate for various chemical reactions and applications .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHMDLLAHZUDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407224
Record name 2-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208186-84-9
Record name 2-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzyl Alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 2
2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 3
2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 4
2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 5
2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 6
2-Chloro-4-fluorobenzyl alcohol

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